![molecular formula C25H23N3OS B2419346 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207006-19-6](/img/structure/B2419346.png)
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioacetamide derivative that has shown promising results in various biological assays, particularly in the field of cancer research.
Scientific Research Applications
Antimicrobial Activity
This compound exhibits potent inhibitory effects against two types of banana pathogenic bacteria: black sigatoka and freckle. Compared to control drugs, it achieves inhibitory rates of up to 64.14% and 43.46%, respectively, at a concentration of 7.06 mM .
Binding to Human Serum Albumin (HSA)
The interaction between this compound and human serum albumin (HSA) has been studied using various techniques, including fluorescence polarization, absorption spectra, 3D fluorescence, and synchronous spectra. Multiple modes of interaction stabilize the PPTA–HSA complex, leading to perturbations in HSA’s microenvironment and secondary structural changes in the protein .
Acute Toxicity
In terms of acute toxicity, this compound does not produce significant toxic effects when administered intragastrically to Kunming strain mice. It is well-tolerated and safe in this context .
Electronic Structure Modifications
The electronic structure of this compound evolves as its molecular size increases. Notably, it exhibits improved electron-donating properties compared to its building block, triphenylamine (TPA) .
Vibrational Spectroscopy
Quantum chemical investigations reveal the molecular conformation and vibrational transitions of 4-methyl-N-(4-methylphenyl) benzene sulfonamide, providing valuable insights into its behavior .
Crystal Polymorphism
This compound exists in two polymorphs: an orthorhombic stable form and a monoclinic form with monotropic character .
properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-6-4-3-5-7-22)30-17-24(29)27-21-14-10-19(2)11-15-21/h3-16H,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYAGQJOQWGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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